molecular formula C20H15N3O4 B2649495 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260713-38-9

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No. B2649495
CAS RN: 1260713-38-9
M. Wt: 361.357
InChI Key: KPRWUJBPWUWLQA-UHFFFAOYSA-N
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Description

The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a novel organoselenium compound incorporating the benzo[d][1,3]dioxole subunit . It is part of a class of compounds that have been explored for their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .


Synthesis Analysis

The synthesis of this compound involves a direct and concise method using stable and readily available starting material . The compound was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Scientific Research Applications

Synthesis Methodologies

Research efforts have been directed towards the synthesis of compounds featuring oxadiazole and quinazolinone rings due to their potential in medicinal chemistry and material science. For instance, substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-Thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, showcasing a method to construct complex molecules with potential pharmacological activities (Chau, Saegusa, & Iwakura, 1982).

Biological Activities

Several studies have evaluated the analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety. These compounds exhibited potent analgesic and anti-inflammatory activities in animal models, highlighting their potential as pharmaceutical agents (Dewangan et al., 2016). Another research focus has been on the cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety against human hepatocellular carcinoma cell lines, indicating promising inhibitory effects on cancer cell growth (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Material Sciences

The nonlinear optical properties of benzimidazobenzophenanthroline type ladder polymers have been studied, with findings showing significant third-order optical susceptibilities. Such materials are crucial for the development of optical devices and sensors (Lindle et al., 1990).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it is noted that organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in MCF-7 human breast carcinoma cells .

Future Directions

The wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future directions could include further exploration of the potential applications of this compound in various fields, as well as the development of new synthesis methods and the study of its biological effects.

properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-2-23-10-14(18(24)13-5-3-4-6-15(13)23)20-21-19(22-27-20)12-7-8-16-17(9-12)26-11-25-16/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRWUJBPWUWLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

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